1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
Overview
Description
“1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” is a known histamine H4 receptor reference compound . It is an important type of molecule that plays a significant role in cell biology . The application of such indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” has been described in the literature . The compound was synthesized in a convenient way, and its crystal structure was also described .
Molecular Structure Analysis
The molecular structure of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” has been analyzed in several studies . The crystal structure of the compound was described, providing insights into its molecular configuration .
Chemical Reactions Analysis
The chemical reactions involving “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” have been studied . The compound has been used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” have been analyzed . The compound exhibits certain properties that are characteristic of its molecular structure .
Scientific Research Applications
Alpha(1)-adrenoceptor Antagonists Design
Research has focused on the design and synthesis of new compounds with alpha(1)-adrenoceptor (AR) blocking properties. By modifying the structure of known compounds and introducing different heteroaromatic rings such as imidazole, benzimidazole, and indole, scientists aim to create molecules with good affinity and selectivity towards alpha(1)-AR. These compounds have the potential for treating conditions influenced by alpha(1)-AR activity, showcasing the relevance of structural modification in drug design (Betti et al., 2002).
Histamine H4 Receptor Antagonism
Another area of interest is the investigation of the histamine H4 receptor antagonist JNJ7777120, which includes the target chemical structure. This compound has been studied for its effects on dermal inflammation and pruritus in a hapten-induced experimental model, suggesting its potential application in treating allergic dermatitis and atopic dermatitis (Suwa et al., 2011).
Serotonin Receptor Studies
Compounds containing the 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine moiety have been evaluated for their effects on serotonin receptors. Such research is crucial for understanding the role of serotonin in various psychiatric and neurological disorders, with potential implications for developing new therapeutic agents (Kahn & Wetzler, 1991).
Antimicrobial Activity
The synthesis and evaluation of derivatives with potential antimicrobial activity represent another significant area of research. By modifying the structure of known molecules, researchers aim to discover new agents capable of fighting resistant strains of bacteria and other pathogens (Biava et al., 2008).
Future Directions
The future directions for the study of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” and similar compounds involve further exploration of their biological activity and potential therapeutic applications . The development of novel methods of synthesis is also an area of ongoing research .
properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | |
CAS RN |
459168-41-3 | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ7777120 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-7777120 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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